Acidity Modulation vs. 4-Hydroxy-2-methylquinoline
The predicted acid dissociation constant (pKa) of 4-Hydroxy-8-methoxy-2-methylquinoline is 4.55 ± 0.40 , compared to 4.44 ± 0.40 for the des-methoxy analog 4-hydroxy-2-methylquinoline . This +0.11 unit increase reflects the electron-donating effect of the 8-methoxy substituent, which weakens the acidity of the 4-OH group. At physiological pH 7.4, the target compound exists in a slightly lower proportion of the ionized phenolate form, which directly impacts solubility, membrane permeability, and protein-binding interactions.
| Evidence Dimension | Acid dissociation constant (pKa) — predicted |
|---|---|
| Target Compound Data | pKa = 4.55 ± 0.40 |
| Comparator Or Baseline | 4-Hydroxy-2-methylquinoline (CAS 607-67-0): pKa = 4.44 ± 0.40 |
| Quantified Difference | ΔpKa = +0.11 (target compound less acidic) |
| Conditions | Predicted values using ACD/Labs or equivalent software; consistent across multiple supplier databases |
Why This Matters
A pKa difference of 0.11 units corresponds to approximately a 1.3-fold difference in the ionized fraction at physiological pH, which can be critical when fine-tuning pharmacokinetic properties or optimizing binding to targets with strict pH-dependent recognition.
